

(S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

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An In-Depth Technical Guide to (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

Introduction

(S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is a specialized chiral building block of significant interest to the pharmaceutical and medicinal chemistry sectors. As a derivative of aminoindan, this compound belongs to a class of structures known for their utility in developing central nervous system (CNS) agents and other complex molecular architectures. The presence of a stereochemically defined amine at the C1 position, combined with a bromine atom on the aromatic ring, provides a unique combination of features for drug design and lead optimization. The bromine atom serves as a versatile synthetic handle for cross-coupling reactions, enabling the introduction of diverse substituents, while the chiral amine is crucial for specific interactions with biological targets.

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It covers the essential physicochemical properties, a detailed examination of its synthesis and chiral resolution, robust analytical methodologies for its characterization, and its applications in modern chemical research. The focus is on the causality behind the experimental choices, providing field-proven insights into its handling and utilization.

Physicochemical and Safety Profile

A thorough understanding of the compound's properties is fundamental for its effective use in a laboratory setting.

Core Properties

The key physicochemical data for **(S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride** are summarized below.

Property	Value	Source(s)
CAS Number	916210-93-0	[1] [2] [3]
Molecular Formula	C ₉ H ₁₁ BrCIN	[1] [2] [4]
Molecular Weight	248.55 g/mol	[1] [2] [4]
IUPAC Name	(1S)-5-bromo-2,3-dihydro-1H-inden-1-amine;hydrochloride	
Appearance	Solid	[5]
Purity	Typically available at ≥95%	[1] [5]
Storage Conditions	2-8 °C	[1]
SMILES	Cl.N[C@H]1CCC2=CC(Br)=C C=C12	[1]
InChIKey	GLGQSSHFWJLAI- QFIPXVFZSA-N	

Safety and Handling

As a chemical intermediate, proper handling is crucial. The compound is associated with the following hazard statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.

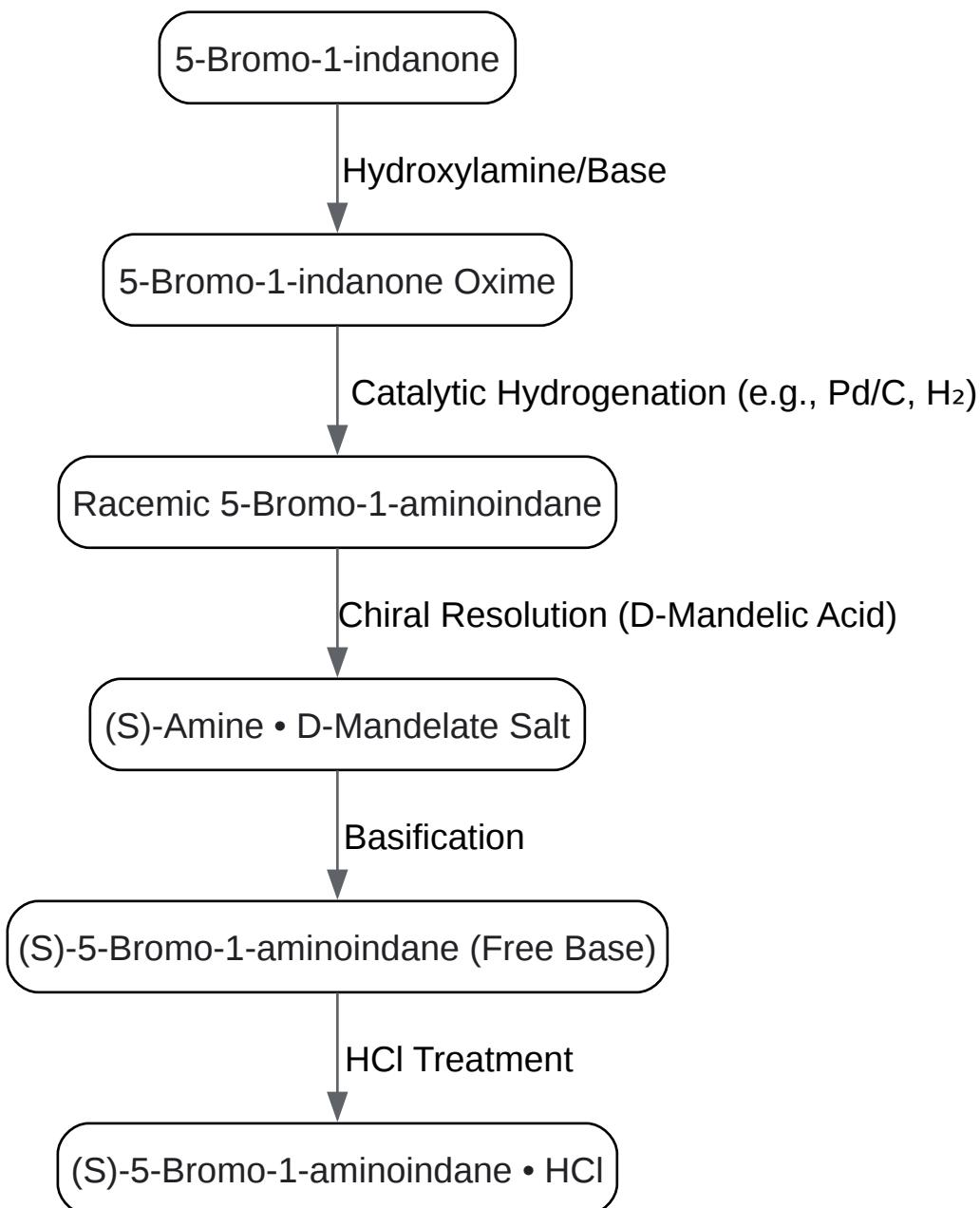
- H332: Harmful if inhaled.
- H335: May cause respiratory irritation.

The primary precautionary statement is P261, which advises avoiding breathing dust, fumes, gas, mist, vapors, or spray.^[6] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Synthesis and Chiral Resolution

The manufacturing of enantiomerically pure (*S*)-**5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride** is a multi-step process that begins with the achiral precursor, 5-bromo-1-indanone. The key challenge lies in the efficient and high-fidelity introduction of the desired stereochemistry.^[7]

The overall synthetic pathway can be visualized as follows:



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Caption: Overall synthetic workflow from 5-bromo-1-indanone.

Preparation of Racemic 5-bromo-1-aminoindane

The first stage involves converting the starting ketone into a racemic amine.

Step 1: Oximation of 5-Bromo-1-indanone The synthesis begins by converting 5-bromo-1-indanone to its corresponding oxime. This is a standard condensation reaction. The choice of

hydroxylammonium sulfate, a stable salt of hydroxylamine, is common for its ease of handling. The reaction is typically run in an alcohol solvent, and a base like sodium hydroxide is used to liberate the free hydroxylamine in situ and maintain a suitable pH (6.0-7.0) for the reaction to proceed efficiently.[7]

Experimental Protocol:

- In a round-bottom flask, suspend 5-bromo-1-indanone (1.0 mol) and hydroxylammonium sulfate (1.0 mol) in methanol (600 mL).[7]
- Adjust the pH of the mixture to 6.0-7.0 using a 40% sodium hydroxide solution.[7]
- Heat the mixture to reflux for 2 hours, monitoring the reaction completion by thin-layer chromatography (TLC).[7]
- After cooling, precipitate the product by adding water (4000 mL) under stirring.[7]
- Collect the solid 5-bromo-1-indanone oxime by filtration and dry. A typical yield is around 94%. [7]

Step 2: Catalytic Reduction to Racemic Amine The oxime is then reduced to the primary amine. Catalytic hydrogenation is the preferred industrial method due to high yields and cleaner reaction profiles compared to stoichiometric reducing agents. A palladium on carbon (Pd/C) catalyst is highly effective for this transformation.[7]

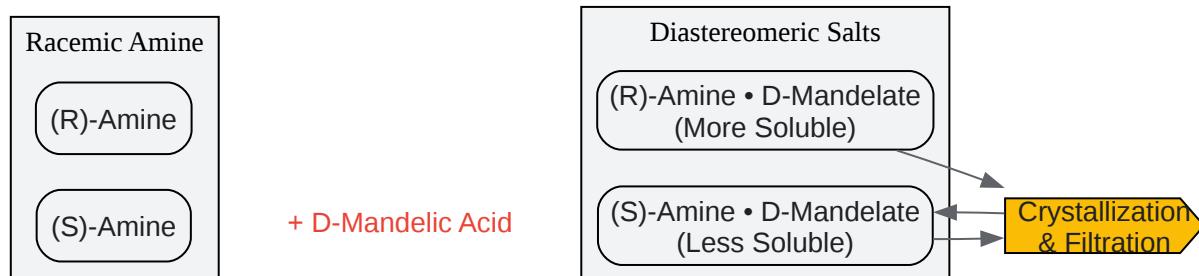
Experimental Protocol:

- Charge a high-pressure kettle with the 5-bromo-1-indanone oxime and a 5% Pd/C catalyst (5-20% by weight of the oxime).[7]
- Add a suitable solvent, such as an alcohol.
- Pressurize the vessel with hydrogen gas and perform the reduction according to standard catalytic hydrogenation procedures.
- Upon completion, filter off the catalyst. The resulting solution contains the racemic 5-bromo-1-aminoindane.

Chiral Resolution using D-Mandelic Acid

This step is the most critical for establishing the final product's stereochemistry. Classical resolution relies on the principle that reacting a racemic mixture with a single enantiomer of a chiral resolving agent forms a pair of diastereomers. These diastereomers have different physical properties (e.g., solubility) and can be separated.

D-Mandelic acid is an effective resolving agent for this specific amine.^{[7][8]} It reacts with the racemic amine to form two diastereomeric salts: [(S)-amine • D-mandelate] and [(R)-amine • D-mandelate]. One of these salts will be significantly less soluble in the chosen solvent system and will preferentially crystallize, allowing for its separation.



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Caption: Principle of chiral resolution via diastereomeric salt formation.

Experimental Protocol:

- Dissolve the racemic 5-bromo-1-aminoindane in a suitable solvent (e.g., an alcohol).
- Add D-mandelic acid. The molar ratio of amine to resolving agent can range from 1:1.0 to 1:2.0.^[7]
- Allow the mixture to crystallize. The D-mandelate salt of the (S)-amine will precipitate.
- Collect the crystals by vacuum filtration.

- Purify the salt further by recrystallization to achieve high diastereomeric purity, which translates to high enantiomeric excess (ee) in the final product. An ee value greater than 99% is achievable.[7]

Liberation of Free Amine and Hydrochloride Salt Formation

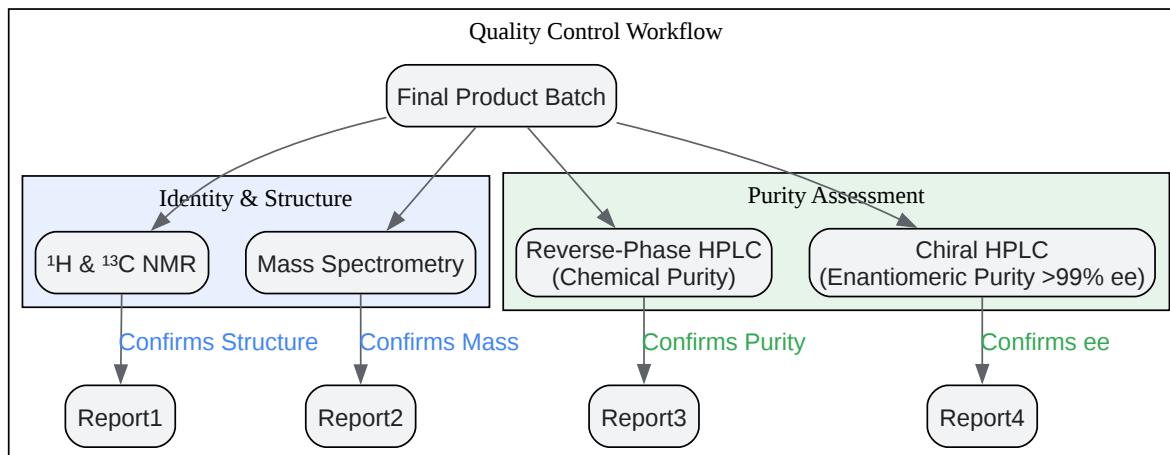
Once the purified diastereomeric salt is obtained, the chiral resolving agent must be removed.

Experimental Protocol:

- Suspend the purified (S)-amine • D-mandelate salt in a mixture of water and an organic solvent like dichloromethane or ethyl acetate.[7]
- Add a base (e.g., sodium hydroxide solution) to deprotonate the amine and protonate the mandelic acid, breaking the salt. The free (S)-amine will move into the organic layer, while the sodium mandelate remains in the aqueous layer.
- Separate the organic layer, wash, and dry it.
- To form the final hydrochloride salt, bubble dry hydrogen chloride gas through the organic solution or add a solution of HCl in a solvent like isopropanol or ether.
- The **(S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride** will precipitate and can be collected by filtration and dried.

Analytical Characterization

Rigorous analytical control is essential to ensure the identity, purity, and stereochemical integrity of the final product.



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Caption: Comprehensive analytical workflow for quality control.

Structural Confirmation

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should confirm the presence of aromatic protons, the benzylic proton at C1 (which would be a characteristic multiplet), and the aliphatic protons of the five-membered ring. ¹³C NMR will show the correct number of carbon signals corresponding to the structure.
- Mass Spectrometry (MS): Mass spectral analysis should show a parent ion corresponding to the free base (C₉H₁₀BrN) with a characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br in an approximate 1:1 ratio).

Enantiomeric Purity Analysis

The most critical analytical test is the determination of enantiomeric excess (ee).

Methodology: Chiral High-Performance Liquid Chromatography (HPLC) This is the gold standard for separating and quantifying enantiomers. The choice of a chiral stationary phase

(CSP) is paramount. Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are often effective for separating chiral amines.

Exemplary Protocol for Chiral HPLC Method Development:

- Column Selection: Screen several polysaccharide-based CSPs (e.g., Chiralcel OD-H, Chiraldpak AD-H).
- Mobile Phase: Start with a mobile phase consisting of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine, 0.1%) is often required to prevent peak tailing by masking active sites on the silica support.
- Detection: Use a UV detector set to a wavelength where the aromatic ring absorbs (e.g., ~220 nm or ~270 nm).
- Optimization: Inject a sample of the racemic material to confirm the separation of the two enantiomer peaks. Adjust the ratio of hexane to alcohol to optimize the resolution and retention time.
- Quantification: Once a baseline separation is achieved, inject the (S)-enantiomer sample. The enantiomeric excess is calculated from the peak areas of the two enantiomers: ee (%) = $[(\text{Area_S} - \text{Area_R}) / (\text{Area_S} + \text{Area_R})] \times 100$ The target for this product is an ee > 99%.[\[7\]](#)

Applications in Research and Drug Development

(S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is not an active pharmaceutical ingredient (API) itself but rather a high-value intermediate.[\[7\]](#)[\[9\]](#) Its utility stems from the strategic placement of its functional groups.

- Chiral Scaffold: The (S)-aminoindan core is a privileged scaffold found in numerous biologically active molecules. The specific stereochemistry is often essential for high-affinity binding to chiral targets like G-protein coupled receptors (GPCRs) or enzymes in the CNS.
- Synthetic Handle for Diversification: The bromine atom is a key feature for medicinal chemists. It provides a reactive site for palladium-catalyzed cross-coupling reactions, such as:

- Suzuki Coupling: To form new carbon-carbon bonds with boronic acids, introducing aryl or heteroaryl groups.
- Buchwald-Hartwig Amination: To form carbon-nitrogen bonds, introducing new amine functionalities.[10]
- Sonogashira Coupling: To form carbon-carbon triple bonds with terminal alkynes.
- Cyanation: To introduce a nitrile group, which can be a valuable pharmacophore or be further hydrolyzed to a carboxylic acid.

This synthetic versatility allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, which is a cornerstone of modern drug discovery. The precursor, 5-bromo-1-indanone, has been identified as an intermediate for research into obesity-related metabolic diseases, highlighting the therapeutic relevance of this chemical space.[10]

Conclusion

(S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is a sophisticated chemical tool whose value is defined by its stereochemical purity and synthetic potential. The synthesis, hinging on an efficient catalytic reduction and a highly selective classical resolution, delivers a product with an enantiomeric excess suitable for pharmaceutical development.[7] For researchers, this compound offers a reliable entry point into the diverse and biologically relevant aminoindan chemical space, with the bromine atom acting as a gateway to extensive molecular diversification. A thorough understanding of its properties, synthesis, and analytical validation is essential for leveraging its full potential in the creation of novel therapeutics.

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References

- 1. chemshuttle.com [chemshuttle.com]

- 2. (S)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride | 916210-93-0 | RLB21093 [biosynth.com]
- 3. (S)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride [cymitquimica.com]
- 4. 5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride | C9H11BrCIN | CID 45792085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-BROMO-2,3-DIHYDRO-1H-INDEN-1-AMINE-HCl | CymitQuimica [cymitquimica.com]
- 6. achmem.com [achmem.com]
- 7. CN105130824A - Method for preparing S-5-bromo-1-aminoindane - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. apicule.com [apicule.com]
- 10. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [(S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1439534#s-5-bromo-2-3-dihydro-1h-inden-1-amine-hydrochloride-properties]

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